N'-Acetyl-beta-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

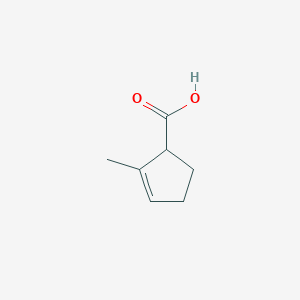

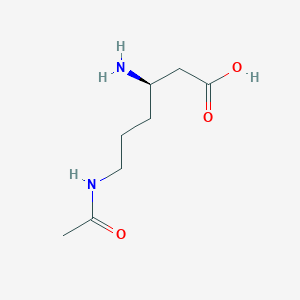

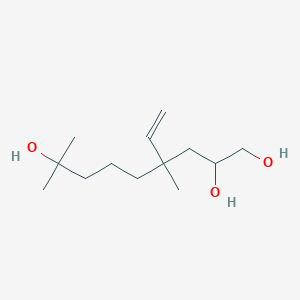

N-Acetyl-beta-lysine (NABL) is a modified amino acid that has gained attention in recent years due to its potential applications in scientific research. NABL is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes. NABL is synthesized through a chemical reaction between lysine and acetic anhydride, resulting in the acetylation of the amino group of lysine. This modification alters the properties of the amino acid, making it more hydrophobic and less basic, which can have significant effects on its biological activity.

Mécanisme D'action

The mechanism of action of N'-Acetyl-beta-lysine is not fully understood, but it is believed to act as a competitive inhibitor of lysine residues in proteins. This can lead to changes in protein structure and function, as well as alterations in enzymatic activity and metabolic pathways.

Effets Biochimiques Et Physiologiques

N'-Acetyl-beta-lysine has been shown to have a variety of biochemical and physiological effects, including alterations in protein structure and function, changes in enzymatic activity, and modifications to metabolic pathways. These effects can have significant implications for the study of various biological processes, including cellular signaling, gene expression, and disease mechanisms.

Avantages Et Limitations Des Expériences En Laboratoire

One of the primary advantages of using N'-Acetyl-beta-lysine in lab experiments is its ability to mimic the acetylation of lysine residues in vivo, allowing researchers to study the effects of this modification on protein structure and function. Additionally, N'-Acetyl-beta-lysine is relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, there are also limitations to using N'-Acetyl-beta-lysine, including its potential to interfere with other cellular processes and its limited solubility in aqueous solutions.

Orientations Futures

There are many potential future directions for research involving N'-Acetyl-beta-lysine, including further studies on its mechanism of action and its effects on various biological processes. Additionally, N'-Acetyl-beta-lysine could be used as a tool for the development of new drugs and therapies, particularly in the areas of cancer research and metabolic disorders. Further research is needed to fully understand the potential applications of N'-Acetyl-beta-lysine in these areas and to identify new avenues for its use in scientific research.

Méthodes De Synthèse

The synthesis of N'-Acetyl-beta-lysine involves the reaction of lysine with acetic anhydride, which leads to the formation of N-acetylated lysine. This reaction is typically carried out in the presence of a catalyst, such as pyridine, which helps to facilitate the acetylation reaction. The resulting product is then purified using chromatography techniques to isolate the N'-Acetyl-beta-lysine from other byproducts.

Applications De Recherche Scientifique

N'-Acetyl-beta-lysine has been used in a variety of scientific research applications, including studies on protein structure and function, enzymatic activity, and metabolic pathways. One of the primary uses of N'-Acetyl-beta-lysine is in the study of protein acetylation, a post-translational modification that can have significant effects on protein activity and function. N'-Acetyl-beta-lysine can be used as a model compound to study the effects of acetylation on protein structure and function, as it mimics the acetylation of lysine residues that occurs in vivo.

Propriétés

Numéro CAS |

131887-44-0 |

|---|---|

Nom du produit |

N'-Acetyl-beta-lysine |

Formule moléculaire |

C8H16N2O3 |

Poids moléculaire |

188.22 g/mol |

Nom IUPAC |

(3R)-6-acetamido-3-aminohexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |

Clé InChI |

MBZWIPOSTWTKSV-SSDOTTSWSA-N |

SMILES isomérique |

CC(=O)NCCC[C@H](CC(=O)O)N |

SMILES |

CC(=O)NCCCC(CC(=O)O)N |

SMILES canonique |

CC(=O)NCCCC(CC(=O)O)N |

Autres numéros CAS |

131887-44-0 |

Synonymes |

N'-acetyl-beta-lysine Nepsilon-acetyl-beta-lysine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)